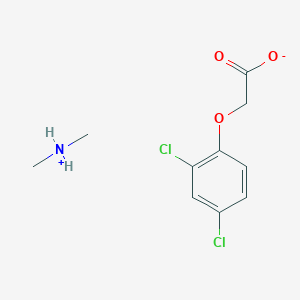
4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride, commonly known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of MNPA involves its ability to bind to and block the activity of the TRPV1 receptor. This receptor is found on sensory neurons in the body and is responsible for detecting changes in temperature and pain. By blocking the activity of this receptor, MNPA can reduce the perception of pain and temperature in the body.
Biochemical and Physiological Effects
In addition to its effects on pain perception, MNPA has also been found to have other biochemical and physiological effects. For example, studies have shown that MNPA can modulate the activity of certain ion channels in the heart, which may have implications for the treatment of cardiac arrhythmias. MNPA has also been found to have anti-inflammatory effects, which may make it a useful tool for investigating the mechanisms underlying inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNPA for lab experiments is its high potency and selectivity for the TRPV1 receptor. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one limitation of MNPA is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on MNPA. One area of interest is the development of new analogs of MNPA that have improved pharmacokinetic properties and/or selectivity for the TRPV1 receptor. Another area of interest is the investigation of the role of TRPV1 in other biological processes, such as inflammation and cancer. Finally, MNPA may also have potential applications in the development of new treatments for chronic pain and other conditions.
Méthodes De Synthèse
The synthesis of MNPA involves the reaction of 3-methyl-4-nitrophenol with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography to obtain a high-purity form of the compound.
Applications De Recherche Scientifique
MNPA has been used extensively in scientific research due to its ability to modulate the activity of certain ion channels in the body. Specifically, MNPA has been found to be a potent antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature in the body. This makes MNPA a valuable tool for investigating the mechanisms underlying pain perception and developing new treatments for chronic pain.
Propriétés
Numéro CAS |
138227-73-3 |
|---|---|
Nom du produit |
4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride |
Formule moléculaire |
C12H17ClN2O3 |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
4-(3-methyl-4-nitrophenoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-9-8-11(2-3-12(9)14(15)16)17-10-4-6-13-7-5-10;/h2-3,8,10,13H,4-7H2,1H3;1H |
Clé InChI |
DANADPCQXHUUHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-].Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-].Cl |
Synonymes |
4-(3-METHYL-4-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)


